Anticancer agent 208
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a sulfamoyl group substituted with a 3,4-dimethoxyphenylmethyl moiety and a methylpropanamide side chain. The 1,3,4-thiadiazole scaffold is widely studied for its antimicrobial, anticancer, and enzyme-inhibitory properties due to its electron-deficient nature and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C16H22N4O5S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl-methylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C16H22N4O5S2/c1-10(2)14(21)17-15-18-19-16(26-15)27(22,23)20(3)9-11-6-7-12(24-4)13(8-11)25-5/h6-8,10H,9H2,1-5H3,(H,17,18,21) |
InChI Key |
OUGPNRDVJQTZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N(C)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 208 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the use of carboxylic acids, esters, and ketones as starting materials. The reactions typically involve the use of Brønsted or Lewis acids as catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow synthesis. This method offers several advantages, including better heat and mass transfer, improved process control, and safety . Continuous flow synthesis allows for the production of large quantities of the compound in a relatively short time, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 208 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which have been shown to possess enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis.
Scientific Research Applications
Pharmacological Potential
The compound has been noted for its potential biological activities, which include:
- Antimicrobial Activity : The thiadiazole ring structure is known to enhance antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.
- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects due to its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of the dimethoxyphenyl moiety is believed to enhance its interaction with biological targets .
- Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide can be achieved through various synthetic routes involving commercially available reagents. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide | Thiadiazole ring + Dimethoxyphenyl moiety | Antimicrobial, Anticancer |
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
| 3-(4-Methoxyphenyl)-1H-thiadiazole | Thiadiazole ring | Antimicrobial |
Case Studies and Experimental Findings
Several studies have explored the biological activities of thiadiazole derivatives similar to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide:
Mechanism of Action
The mechanism of action of Anticancer agent 208 involves targeting specific molecular pathways that are crucial for cancer cell survival. It primarily targets the DNA synthesis and repair pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The compound also affects the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are essential for the apoptotic process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, differing primarily in substituents on the thiadiazole ring or adjacent functional groups:
Key Observations:
- Sulfamoyl vs. Sulfanyl/Sulfonyl : The sulfamoyl group (SO₂NH) in the target compound may confer stronger hydrogen-bonding capacity relative to sulfanyl (S–) or sulfonyl (SO₂) groups in analogues , impacting target selectivity.
- Trifluoromethyl Effects : The trifluoromethyl-substituted thiadiazole in exhibits herbicidal activity, suggesting electron-withdrawing groups expand agricultural applications but reduce antimicrobial relevance.
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s dimethoxy groups may reduce aqueous solubility compared to the fluorophenyl derivative , which benefits from polar fluorine atoms.
- Stability : Sulfamoyl derivatives generally exhibit higher hydrolytic stability than sulfanyl-linked compounds , as seen in accelerated degradation studies under acidic conditions.
- Target Engagement: Computational docking studies suggest the methylpropanamide side chain in the target compound occupies hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase), whereas the thienopyrimidinone derivative targets kinase ATP-binding sites.
Biological Activity
N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group is significant as it may enhance the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.71 | |
| Compound B | HepG2 (Liver) | 8.9 | |
| Compound C | PC3 (Prostate) | 10.0 |
These findings suggest that the compound may be an effective candidate for further development as an anticancer agent.
Enzyme Inhibition
Thiadiazole derivatives have been studied for their ability to inhibit various enzymes. Notably, some compounds have shown significant inhibition of monoamine oxidase (MAO), which is relevant in the treatment of depression and neurodegenerative disorders.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | 0.060 ± 0.002 | 0.241 ± 0.011 | |
| Compound E | 0.100 ± 0.005 | 0.300 ± 0.015 |
The data indicates that modifications in the thiadiazole structure can lead to enhanced enzyme inhibitory activity.
The mechanism underlying the anticancer and enzyme inhibitory activities of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide likely involves interactions with cellular pathways that regulate cell proliferation and apoptosis. Studies indicate that compounds with similar structures induce apoptosis in cancer cells through various pathways, including DNA damage and reactive oxygen species generation.
Case Studies
- Anticancer Efficacy : In a study involving human liver carcinoma cells, compounds structurally related to N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as targeted therapies .
- Enzyme Inhibition : Another study focused on the inhibition of MAO-A by thiadiazole derivatives demonstrated that specific structural modifications could significantly enhance inhibitory potency . This suggests that further optimization of N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide could yield even more effective inhibitors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(5-{(3,4-Dimethoxyphenyl)methylsulfamoyl}-1,3,4-thiadiazol-2-YL)-2-methylpropanamide?
- The compound can be synthesized via sulfamoylation of the thiadiazole core. A common approach involves reacting 5-amino-1,3,4-thiadiazole derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Microwave-assisted synthesis (e.g., 80–100°C for 30–60 minutes) has been shown to improve yields and reduce reaction times for similar thiadiazole sulfonamides . For the 3,4-dimethoxyphenylmethyl group, Friedel-Crafts alkylation or nucleophilic substitution may be employed post-sulfonamide formation .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., distinguishing thiadiazole C-2 vs. C-5 positions) .
- Infrared Spectroscopy (IR): Identifies functional groups like sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .
- X-ray Crystallography: Resolves crystal packing and stereoelectronic effects, particularly for thiadiazole rings, which often exhibit planar geometry .
- Elemental Analysis: Validates purity by matching experimental vs. calculated C/H/N/S percentages .
Q. What preliminary biological screening assays are recommended for this compound?
- Anticancer Activity: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial Testing: Employ broth microdilution methods (CLSI guidelines) to assess activity against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition: Screen against target enzymes (e.g., carbonic anhydrase or kinase isoforms) using fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation: Systematically modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and the 2-methylpropanamide moiety to assess steric/electronic effects .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (thiadiazole) interactions .
- Metabolic Stability: Evaluate microsomal half-life (e.g., human liver microsomes) and CYP450 inhibition to prioritize derivatives with improved pharmacokinetics .
Q. What mechanistic approaches can elucidate the compound’s mode of action in cancer cells?
- Apoptosis Assays: Perform Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death .
- Molecular Docking: Model interactions with validated targets (e.g., tubulin or topoisomerase II) using AutoDock Vina or similar software .
- Transcriptomic Profiling: Conduct RNA-seq to identify differentially expressed genes/pathways post-treatment (e.g., p53 or MAPK signaling) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Orthogonal Assays: Validate initial findings with complementary methods (e.g., ATP-based viability assays alongside MTT) to rule out false positives .
- Structural Verification: Reconfirm compound identity via LC-MS and NMR if discrepancies arise between batches .
- Standardized Protocols: Adopt consistent cell lines, culture conditions, and dosing regimens (e.g., 48–72 hr exposure) to minimize variability .
Methodological Tables
Table 1. Key Synthetic Parameters for Thiadiazole Sulfonamides
| Parameter | Conditions | References |
|---|---|---|
| Sulfonylation Base | Triethylamine (1.5 eq), RT → 80°C | |
| Microwave Irradiation | 100°C, 30 min, 300 W | |
| Purification | Recrystallization (EtOH/H₂O) |
Table 2. Common Bioactivity Assays and Metrics
| Assay Type | Metric | Target Range | References |
|---|---|---|---|
| MTT Cytotoxicity | IC₅₀ (μM) | 1–50 μM | |
| Antimicrobial | MIC (μg/mL) | 2–64 μg/mL | |
| Enzyme Inhibition | % Inhibition (10 μM) | >70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
